6-(3-Fluorophenyl)-2-{1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3-Fluorophenyl)-2-{1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenyl group, an oxan-4-yl group, and a pyrrolidine-3-carbonyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-2-{1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves multiple steps, including the formation of the azetidin-3-yl and pyridazin-3-one rings. Common synthetic routes may involve:
Formation of the Fluorophenyl Group:
Formation of the Oxan-4-yl Group: This step involves the synthesis of the oxan-4-yl group, which can be achieved through ring-closing reactions.
Formation of the Pyrrolidine-3-carbonyl Group: This step involves the synthesis of the pyrrolidine ring, which can be achieved through cyclization reactions.
Coupling Reactions: The final step involves coupling the synthesized groups to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-2-{1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form different reduction states.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for coupling reactions).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may produce reduced derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in industrial processes, such as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-2-{1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(3-Fluorophenyl)-2-{1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one include:
- 6-[4-(2-fluorophenyl)-1,3-oxazol-5-yl]-N-(1-methylethyl)-1,3-benzothiazol-2-amine
- N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific research.
Properties
IUPAC Name |
6-(3-fluorophenyl)-2-[1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c24-17-3-1-2-15(10-17)20-4-5-21(29)28(25-20)19-13-26(14-19)23(31)16-11-22(30)27(12-16)18-6-8-32-9-7-18/h1-5,10,16,18-19H,6-9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFXOKACENRVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(CC2=O)C(=O)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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